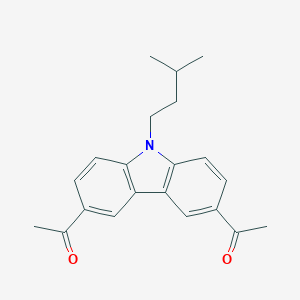
3,6-Diacetyl-9-isoamylcarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diacetyl-9-isoamylcarbazole is a carbazole derivative that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent. In
Mécanisme D'action
The mechanism of action of 3,6-Diacetyl-9-isoamylcarbazole is not fully understood. However, studies have suggested that this compound may act by binding to DNA and inducing oxidative stress. This can lead to the activation of signaling pathways that ultimately result in apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,6-Diacetyl-9-isoamylcarbazole can have a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, as mentioned previously. Additionally, 3,6-Diacetyl-9-isoamylcarbazole has been shown to inhibit the growth of bacteria and fungi. This compound has also been investigated for its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,6-Diacetyl-9-isoamylcarbazole in lab experiments is its ability to act as a fluorescent probe for the detection of DNA. This can be useful for visualizing DNA in cells and tissues. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of cancer. However, there are also limitations to using 3,6-Diacetyl-9-isoamylcarbazole in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 3,6-Diacetyl-9-isoamylcarbazole. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety. Additionally, 3,6-Diacetyl-9-isoamylcarbazole could be investigated for its potential as an anti-inflammatory agent or as a probe for the detection of other biomolecules. Further research in these areas could lead to the development of new diagnostic tools and therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of 3,6-Diacetyl-9-isoamylcarbazole can be achieved through a multi-step process. One common method involves the reaction of 9-isoamylcarbazole with acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydroxide to yield 3,6-Diacetyl-9-isoamylcarbazole. Other methods have also been reported in the literature, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
3,6-Diacetyl-9-isoamylcarbazole has been studied for a variety of scientific research applications. One of its most notable uses is as a fluorescent probe for the detection of DNA. This compound has been shown to bind to DNA and fluoresce, allowing for the visualization of DNA in cells and tissues. Additionally, 3,6-Diacetyl-9-isoamylcarbazole has been investigated for its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
10510-39-1 |
|---|---|
Nom du produit |
3,6-Diacetyl-9-isoamylcarbazole |
Formule moléculaire |
C21H23NO2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1-[6-acetyl-9-(3-methylbutyl)carbazol-3-yl]ethanone |
InChI |
InChI=1S/C21H23NO2/c1-13(2)9-10-22-20-7-5-16(14(3)23)11-18(20)19-12-17(15(4)24)6-8-21(19)22/h5-8,11-13H,9-10H2,1-4H3 |
Clé InChI |
ZRLGQXONUJTYQP-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
SMILES canonique |
CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Synonymes |
3,6-Diacetyl-9-isopentyl-9H-carbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



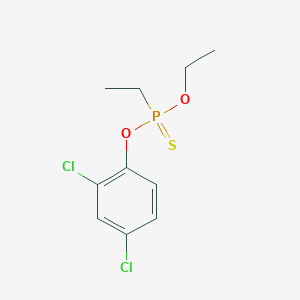
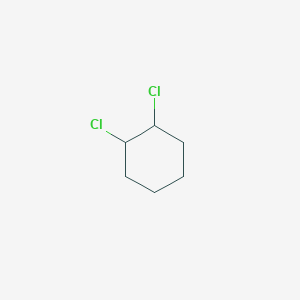
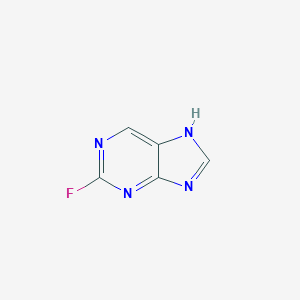

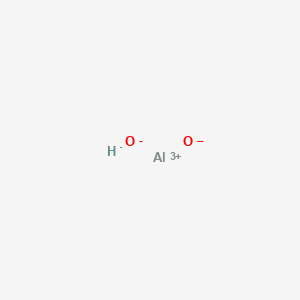
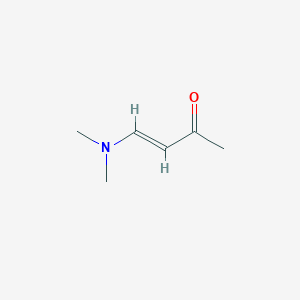
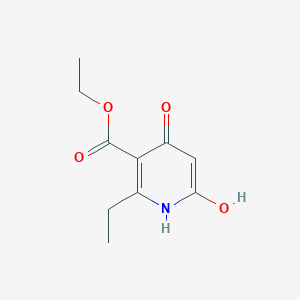
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
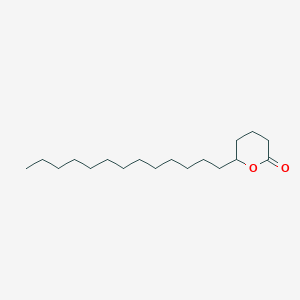
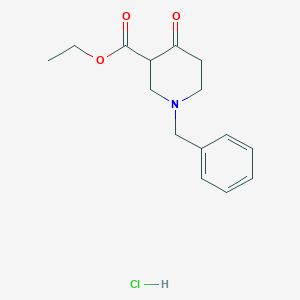
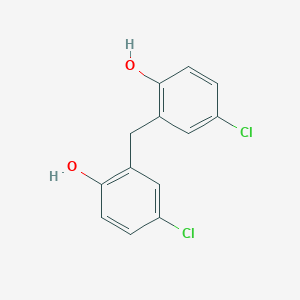
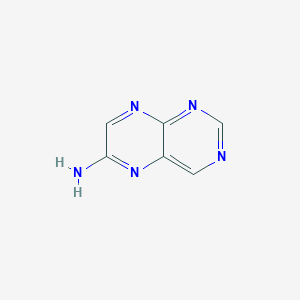
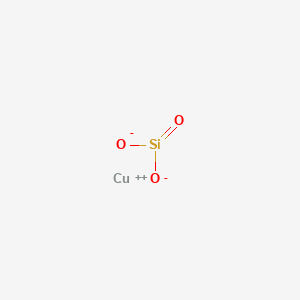
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)